molecular formula C29H27FN2O5S B2456773 N-(3-fluorophenyl)-6,7-dimethoxy-1-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide CAS No. 687579-60-8

N-(3-fluorophenyl)-6,7-dimethoxy-1-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B2456773
CAS No.: 687579-60-8
M. Wt: 534.6
InChI Key: REYKXWZOCSPNGY-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-6,7-dimethoxy-1-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C29H27FN2O5S and its molecular weight is 534.6. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-fluorophenyl)-6,7-dimethoxy-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN2O5S/c1-17-11-28(33)37-25-14-21(7-8-22(17)25)36-16-24-23-15-27(35-3)26(34-2)12-18(23)9-10-32(24)29(38)31-20-6-4-5-19(30)13-20/h4-8,11-15,24H,9-10,16H2,1-3H3,(H,31,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYKXWZOCSPNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3C4=CC(=C(C=C4CCN3C(=S)NC5=CC(=CC=C5)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(3-fluorophenyl)-6,7-dimethoxy-1-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Fluorophenyl group : Contributes to the compound's lipophilicity and potential for receptor binding.
  • Dimethoxy groups : These groups can enhance solubility and bioavailability.
  • Dihydroisoquinoline core : Known for various biological activities, including antitumor properties.
  • Carbothioamide moiety : Implicated in interactions with biological targets.

Molecular Formula

The molecular formula for this compound is C22H24FNO5SC_{22}H_{24}FNO_5S.

Research indicates that this compound may modulate several biological pathways:

  • Protein Kinase Inhibition : The compound has been shown to inhibit various protein kinases, which play critical roles in cell signaling pathways associated with cancer cell proliferation and survival. For instance, it has been noted for its ability to inhibit Met kinase, leading to tumor stasis in xenograft models .
  • Antitumor Activity : The compound exhibits significant antitumor effects across multiple cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by disrupting mitochondrial function and promoting reactive oxygen species (ROS) production .
  • Enzyme Modulation : The compound also shows promise in modulating enzymes involved in drug metabolism, which may enhance the efficacy of co-administered chemotherapeutics .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the fluorophenyl and dimethoxy groups can significantly influence the biological activity of the compound. For example:

  • Substitution at the 3-position of the fluorophenyl group enhances potency against specific cancer cell lines.
  • Altering the methoxy groups affects solubility and permeability, impacting overall bioavailability .

In Vitro Studies

A series of experiments conducted on various cancer cell lines, including Mia PaCa-2 and PANC-1, demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. Notably, IC50 values were reported in the low micromolar range, indicating potent activity against these cells .

In Vivo Efficacy

In vivo studies using GTL-16 human gastric carcinoma xenograft models showed that oral administration of this compound resulted in complete tumor stasis after several weeks of treatment. This highlights not only its potential as an antitumor agent but also its favorable pharmacokinetic profile .

Comparative Analysis with Other Compounds

Compound NameIC50 (µM)Mechanism of ActionReference
N-(3-fluorophenyl)-6,7-dimethoxy...1.5Met kinase inhibition
Compound A2.0Topoisomerase II inhibition
Compound B4.5Apoptosis induction

Scientific Research Applications

Structural Characteristics

The compound features several notable structural elements:

  • Molecular Formula : C27H27F3N2O4S
  • Molecular Weight : 532.6 g/mol
  • IUPAC Name : N-(3-fluorophenyl)-6,7-dimethoxy-1-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Functional Groups

The presence of multiple functional groups such as methoxy, phenoxy, and trifluoromethyl enhances the compound's reactivity and biological activity. These groups play crucial roles in its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation.
  • Case Studies : A study demonstrated that related compounds effectively inhibited tumor growth in xenograft models by targeting the phosphoinositide 3-kinase (PI3K) pathway.

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes:

  • 5-Lipoxygenase Inhibition : In silico studies suggest it may act as a potent inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes .

Antimicrobial Activity

Preliminary studies indicate that the compound may possess antimicrobial properties:

  • Mechanism : It could inhibit bacterial virulence factors through enzyme inhibition, similar to other structurally related compounds.

Synthesis and Reaction Pathways

The synthesis of this compound involves several steps:

  • Formation of Isoquinoline Core : The key step involves constructing the isoquinoline framework.
  • Functional Group Introduction : Subsequent steps introduce methoxy and phenoxy groups to enhance biological activity.
  • Final Coupling : The final stage involves coupling with the carbothioamide moiety.

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

  • Anticancer Activity : A study found that related compounds inhibited cancer cell proliferation in vitro and in vivo models.
  • Anti-inflammatory Effects : Research indicates that similar compounds have shown efficacy in reducing inflammation through enzyme inhibition pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.